N-cyclopropyl-2-(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)acetamide
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Overview
Description
N-Cyclopropyl-2-(6-hydroxy-2-phenyl-pyrimidin-4-yl)-acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(6-hydroxy-2-phenyl-pyrimidin-4-yl)-acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, and reacting it with guanidine to form the pyrimidine ring.
Hydroxylation: Introducing the hydroxyl group at the 6-position of the pyrimidine ring using a hydroxylating agent.
Cyclopropylation: Adding the cyclopropyl group to the nitrogen atom through a cyclopropylation reaction.
Acetamide Formation: Finally, attaching the acetamide group to the 2-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-(6-hydroxy-2-phenyl-pyrimidin-4-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce the pyrimidine ring.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(6-hydroxy-2-phenyl-pyrimidin-4-yl)-acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to various biological effects. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2-(6-hydroxy-2-phenyl-pyrimidin-4-yl)-acetamide: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of N-Cyclopropyl-2-(6-hydroxy-2-phenyl-pyrimidin-4-yl)-acetamide lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-cyclopropyl-2-(6-oxo-2-phenyl-1H-pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2/c19-13(16-11-6-7-11)8-12-9-14(20)18-15(17-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,16,19)(H,17,18,20) |
InChI Key |
ZMZXVEFONRPHBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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